BenchChemオンラインストアへようこそ!

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Histamine H₃ receptor conformational analysis structure–activity relationship

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 2321335-99-1) is a fully synthetic small molecule (C₂₀H₂₈N₂O₃, MW 344.46 g/mol) featuring a cyclobutyl-substituted 1,4-diazepane ring connected via an (E)-propenone bridge to a 3,4-dimethoxyphenyl group. This chalcone‑like scaffold places it within a molecular class that has been explored for histamine H₃ receptor antagonism, serotonin reuptake inhibition, and anti‑inflammatory activity, though the precise pharmacological profile of this specific compound remains only partially characterised.

Molecular Formula C20H28N2O3
Molecular Weight 344.455
CAS No. 2321335-99-1
Cat. No. B2705618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
CAS2321335-99-1
Molecular FormulaC20H28N2O3
Molecular Weight344.455
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)N2CCCN(CC2)C3CCC3)OC
InChIInChI=1S/C20H28N2O3/c1-24-18-9-7-16(15-19(18)25-2)8-10-20(23)22-12-4-11-21(13-14-22)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3/b10-8+
InChIKeyKPFRDCVJRDOMHX-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 2321335-99-1): Core Properties and Structural Context


(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 2321335-99-1) is a fully synthetic small molecule (C₂₀H₂₈N₂O₃, MW 344.46 g/mol) featuring a cyclobutyl-substituted 1,4-diazepane ring connected via an (E)-propenone bridge to a 3,4-dimethoxyphenyl group . This chalcone‑like scaffold places it within a molecular class that has been explored for histamine H₃ receptor antagonism, serotonin reuptake inhibition, and anti‑inflammatory activity, though the precise pharmacological profile of this specific compound remains only partially characterised [1].

Why Generic (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (2321335-99-1) Cannot Be Arbitrarily Replaced by Other Diazepane or Chalcone Analogs


Compounds bearing a 4-cyclobutyl-1,4-diazepane core show large variations in receptor affinity depending on the nature of the carbonyl‑linked side‑chain [1]. Even within the narrow sub‑class of (E)-3-(3,4-dimethoxyphenyl)propenones, exchanging the cyclobutyl‑diazepane for a piperidine, piperazine, or unsubstituted diazepane eliminates the specific conformational constraint provided by the cyclobutyl ring, which patent and structure–activity relationship (SAR) data indicate is critical for achieving high‑affinity antagonist binding at histamine H₃ receptors [2]. These binding differences make generic substitution unreliable when the experimental outcome depends on precise on‑target potency or defined selectivity windows.

Quantitative Differentiation Evidence for (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one vs. Key Comparators


Steric and Conformational Signature of the Cyclobutyl Group Differentiates the Compound from Piperazine and Acyclic Amine Analogs

The 4-cyclobutyl-1,4-diazepane ring introduces a sterically demanding, conformationally restricted basic centre that is absent in piperazine, piperidine, or open‑chain amine analogues. In H₃ receptor antagonist SAR, the cyclobutyl‑diazepane core (e.g., in JNJ‑39220675) delivers a human H₃ IC₅₀ of 1.6 nM, whereas closely related 4-cyclobutyl‑1,4-diazepanes with different N‑acyl substituents display IC₅₀ values ranging from 28 nM to >1 µM [1]. The target compound (2321335‑99‑1) incorporates this same core, and preliminary docking studies predict interactions with GABA receptors and COX enzymes that are not observed for the corresponding piperidine or N‑methyl‑diazepane analogs .

Histamine H₃ receptor conformational analysis structure–activity relationship

The (E)-3-(3,4-Dimethoxyphenyl)propenone Moiety Distinguishes the Compound from Arylamide and Heteroaryl‑Carbonyl H₃ Antagonists

Unlike JNJ‑39220675, which carries a 6-(4-fluorophenoxy)pyridin‑3‑yl methanone side‑chain, the target compound bears an α,β‑unsaturated carbonyl conjugated with a 3,4‑dimethoxyphenyl ring. In chalcone‑class anti‑inflammatory and anticancer agents, this (E)‑propenone motif confers covalent‑modifier potential and preferential COX‑2 binding [1]. Docking studies on 2321335‑99‑1 indicate binding poses within the COX active site that are unattainable for the saturated amide analogs . While the absolute IC₅₀ difference has not been measured in head‑to‑head assays, the conjugated enone system predicts a differentiated biochemical reactivity profile.

chalcone SAR COX inhibition propenone electrophilicity

Predicted Polypharmacology: Combined H₃, GABA, and COX Engagement Differentiates 2321335‑99‑1 from Single‑Target Diazepane Ligands

In silico profiling reported for 2321335‑99‑1 suggests potential simultaneous binding to histamine H₃ receptors, GABA receptors, and cyclooxygenases . This contrasts with H₃‑selective diazepanes such as JNJ‑39220675, which is >100‑fold selective over a panel of 50 off‑targets and shows no appreciable COX or GABA activity [1]. Quantitative multi‑target affinity data for 2321335‑99‑1 remain unpublished, and the polypharmacology inference is solely computational.

polypharmacology multi‑target ligand in silico profiling

Molecular Weight and Lipophilicity Differentiate 2321335‑99‑1 from Lower‑MW Diazepane Propenones Lacking a Cyclobutyl Group

With a molecular weight of 344.46 g/mol and a topological polar surface area (tPSA) of 42.0 Ų, 2321335‑99‑1 sits in a higher‑MW, higher‑lipophilicity space than simpler diazepane‑propenones such as 1‑[4‑(3,5‑dimethoxyphenyl)‑1,4‑diazepan‑1‑yl]prop‑2‑en‑1‑one (MW 290.36, CAS 2094881‑06‑6) . The cyclobutyl substituent adds ~54 Da and 1–1.5 logP units relative to the unsubstituted diazepane, potentially improving blood–brain barrier permeability while still residing within CNS drug‑like limits [1].

physicochemical property lipophilicity CNS drug‑likeness

Optimal Research and Procurement Scenarios for (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (2321335-99-1)


Histamine H₃ Receptor Antagonist Screening Libraries Requiring the Cyclobutyl‑Diazepane Core

For academic or industrial groups assembling focused libraries of H₃ receptor ligands, 2321335‑99‑1 provides the validated cyclobutyl‑1,4‑diazepane core linked to a 3,4‑dimethoxyphenylpropenone cap, offering a structurally distinct entry compared to the arylamide‑dominated H₃ antagonist patent landscape [1]. Its inclusion can expand scaffold diversity in competitive binding assays and functional cAMP readouts.

Chalcone‑Based Covalent Probe or COX‑2 Ligand Design

The (E)‑propenone Michael acceptor in 2321335‑99‑1 makes it a candidate for development of covalent probes targeting cysteine‑rich enzymes such as COX‑2 or glutathione‑S‑transferase, per established chalcone medicinal chemistry [2]. Procurement is warranted for medicinal chemistry programs evaluating irreversible inhibition mechanisms.

Physicochemical Comparator in CNS Drug‑Likeness Studies

With a tPSA of 42 Ų, MW 344, and predicted cLogP ≈ 2.8, 2321335‑99‑1 can serve as a reference compound in studies correlating cyclobutyl‑induced lipophilicity changes with membrane permeability, P‑glycoprotein efflux ratios, and brain‑to‑plasma exposure, as described in CNS MPO optimisation frameworks [3].

Structure–Activity Relationship Expansion of Diazepane‑Propenone Hybrids

As a representative of the relatively unexplored intersection of 4‑cyclobutyl‑1,4‑diazepanes and 3‑(3,4‑dimethoxyphenyl)propenones, 2321335‑99‑1 can anchor SAR studies that systematically vary the aryl substitution pattern, olefin geometry, and N‑heterocycle, using the published H₃ antagonist Diazepane patent as a design reference [1].

Quote Request

Request a Quote for (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.